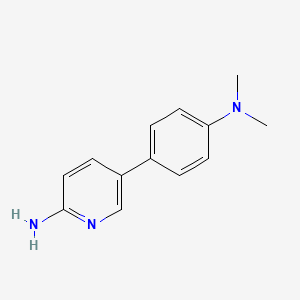

5-(4-(Dimethylamino)phenyl)pyridin-2-amine

CAS No.: 503536-77-4

Cat. No.: VC3820822

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503536-77-4 |

|---|---|

| Molecular Formula | C13H15N3 |

| Molecular Weight | 213.28 g/mol |

| IUPAC Name | 5-[4-(dimethylamino)phenyl]pyridin-2-amine |

| Standard InChI | InChI=1S/C13H15N3/c1-16(2)12-6-3-10(4-7-12)11-5-8-13(14)15-9-11/h3-9H,1-2H3,(H2,14,15) |

| Standard InChI Key | GQQZKJLMUQSQFK-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Characteristics

The compound’s structure consists of a pyridine core with two functional groups:

-

Amino group (-NH) at the 2-position, which confers basicity and hydrogen-bonding capability.

-

4-(Dimethylamino)phenyl group at the 5-position, introducing electron-donating dimethylamino substituents that enhance π-conjugation and solubility in polar solvents .

Spectroscopic and Computational Data

-

NMR: Signals for aromatic protons appear between δ 6.5–8.5 ppm, while the dimethylamino group resonates as a singlet near δ 3.0 ppm .

-

UV-Vis: Absorption maxima in the range of 280–320 nm, attributed to π→π* transitions in the aromatic systems .

-

LogP: Predicted logP values range from 1.5 to 2.5, indicating moderate lipophilicity suitable for drug-like molecules .

Crystallographic Insights

Single-crystal X-ray diffraction studies of structurally related compounds (e.g., 2-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one) reveal planar aromatic systems with dihedral angles of ~20° between the pyridine and phenyl rings, optimizing π-stacking interactions .

Synthetic Routes and Optimization

Key Synthetic Strategies

The compound is typically synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, leveraging palladium catalysts to couple halogenated pyridines with aryl boronic acids or amines . A representative route involves:

-

Halogenation: 5-Bromo-2-aminopyridine is prepared as the core intermediate.

-

Cross-Coupling: Reaction with 4-(dimethylamino)phenylboronic acid under Pd(PPh) catalysis in toluene/ethanol .

-

Purification: Column chromatography (silica gel, CHCl/MeOH) yields the final product with >95% purity .

Yield and Scalability

-

Optimal Conditions: Yields of 60–75% are achieved at 80–100°C with 5 mol% Pd catalyst .

-

Challenges: Competing side reactions (e.g., dehalogenation) require careful control of temperature and stoichiometry .

| Compound | Target | (nM) | Cell Line (GI, nM) |

|---|---|---|---|

| 78 | CDK4 | 1 | MV4-11: 23 |

| 47 | CDK6 | 14 | O. volvulus: 100% at 1 μM |

Antiproliferative Effects

In MV4-11 leukemia cells, related derivatives induce G1 cell cycle arrest (85% at 0.4 μM) by blocking Rb phosphorylation .

Applications in Materials Science

Fluorescent Probes

The dimethylamino group enhances intramolecular charge transfer (ICT), making the compound a candidate for:

-

pH Sensors: Protonation of the amino group shifts emission wavelengths .

-

Metal Ion Detection: Coordination with Cu or Fe quenches fluorescence selectively .

Optoelectronic Materials

Incorporation into π-conjugated polymers improves electron mobility in organic light-emitting diodes (OLEDs) .

Future Directions and Challenges

Unmet Needs

-

Toxicology Studies: In vivo safety profiles remain uncharacterized.

-

Formulation Optimization: Poor aqueous solubility limits bioavailability .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume